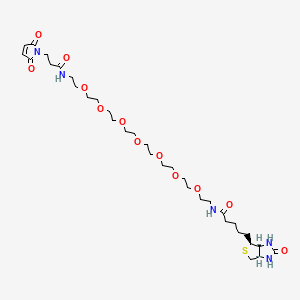

Biotin-PEG7-Maleimide

Description

Overview of Biotin-PEG7-Maleimide as a Heterobifunctional Crosslinker for Academic Investigations

This compound is classified as a heterobifunctional crosslinker because it possesses two different reactive ends. thermofisher.com The maleimide (B117702) group specifically reacts with thiol (or sulfhydryl) groups, which are found in the amino acid cysteine within proteins and peptides. bpsbioscience.com This allows for the targeted attachment of the crosslinker to a specific site on a protein.

The other end of the molecule features a biotin (B1667282) group. Biotin has an exceptionally strong and specific interaction with the proteins avidin (B1170675) and streptavidin. dojindo.com This high-affinity binding is a cornerstone of many biotechnological applications. researchgate.net By linking a biomolecule to biotin via the PEG7 spacer, researchers can then use avidin or streptavidin, which may be attached to a fluorescent dye, an enzyme, or a solid support, to detect, quantify, or isolate the target molecule. polysciences.comyh-bio.info

The PEG7 spacer arm provides several advantages. It is a flexible, water-soluble chain that helps to prevent steric hindrance, ensuring that both the maleimide and the biotin can efficiently bind to their respective targets. bpsbioscience.comjenkemusa.com The hydrophilic nature of the PEG spacer also improves the solubility of the resulting conjugate in aqueous environments, which is crucial for most biological experiments. jenkemusa.cominterchim.fr

Foundational Principles of Bioconjugation in Advanced Research Methodologies

Bioconjugation is the chemical strategy of covalently linking two molecules, where at least one is a biomolecule such as a protein, peptide, or nucleic acid. numberanalytics.comsusupport.comcreative-biostructure.comnumberanalytics.com The goal is to create a new hybrid molecule with combined or enhanced properties. numberanalytics.com This technique is fundamental to many advanced research methodologies, enabling scientists to:

Track and image cellular components: By attaching fluorescent dyes or imaging agents to specific biomolecules, researchers can visualize their location and movement within living cells. creative-biostructure.com

Purify and detect proteins: Bioconjugation is central to techniques like ELISA (enzyme-linked immunosorbent assay) and Western blotting, where antibodies are linked to enzymes or labels for detection. researchgate.net

Develop targeted therapeutics: In the field of medicine, bioconjugation is used to create antibody-drug conjugates (ADCs), which deliver potent drugs directly to cancer cells, minimizing side effects on healthy tissues. susupport.comnih.gov

Successful bioconjugation relies on several key principles. The chemical reactions used must be highly specific, targeting particular functional groups on the biomolecules to ensure a well-defined product. numberanalytics.com These reactions should also proceed under mild conditions, such as physiological pH and temperature, to avoid denaturing or damaging the sensitive biomolecules. numberanalytics.com

Historical Development and Significance of Maleimide-Thiol Chemistry in Academic Studies

The use of maleimides for the site-selective modification of proteins dates back over half a century. researchgate.net The reaction between a maleimide and a thiol group, known as a Michael addition, is highly efficient and specific under physiological conditions (pH 6.5-7.5). bpsbioscience.comnih.gov This is because the thiol group of cysteine is a potent nucleophile at this pH, while other potentially reactive groups, like the amines in lysine (B10760008), are largely protonated and thus less reactive. mdpi.com

This specificity has made maleimide-thiol chemistry a cornerstone of bioconjugation. researchgate.net It allows for the precise attachment of probes, drugs, and other molecules to specific cysteine residues on a protein's surface. nih.gov While naturally occurring, accessible cysteine residues can be rare, genetic engineering techniques can be used to introduce a cysteine at a desired location, providing a specific "handle" for modification. researchgate.net

Initially, the bond formed between a maleimide and a thiol was considered irreversible. However, more recent studies have shown that the resulting thioether linkage can sometimes undergo a retro-Michael reaction, leading to deconjugation. researchgate.netnih.gov This has prompted further research into developing more stable maleimide derivatives for applications requiring long-term stability. ulisboa.ptacs.org Despite this, the reliability and ease of use of maleimide-thiol chemistry ensure its continued and widespread use in academic research. nih.gov

Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Modulating Bioconjugate Properties for Research Applications

Polyethylene glycol (PEG) is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com When used as a spacer in crosslinkers like this compound, PEG imparts several beneficial properties to the resulting bioconjugate. thermofisher.comchempep.com The use of PEG in biological applications, a process known as PEGylation, began in the 1970s. chempep.com

Key roles of PEG spacers include:

Increased Hydrophilicity and Solubility: PEG is highly water-soluble due to the ability of its ether oxygens to form hydrogen bonds with water molecules. chempep.comrsc.org This property is transferred to the bioconjugate, which can prevent aggregation and precipitation, particularly when working with hydrophobic molecules. rsc.org

Reduced Immunogenicity: The PEG chain creates a hydration shell around the modified molecule, which can mask it from the immune system, reducing the likelihood of an unwanted immune response. interchim.frchempep.com

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic size of a molecule, slowing its clearance from the body by the kidneys. rsc.org This can lead to a longer circulation time in the bloodstream.

Flexibility and Reduced Steric Hindrance: The flexible nature of the PEG chain provides rotational freedom, which helps to minimize steric hindrance between the conjugated molecules. interchim.frchempep.com This ensures that, for example, the biotin moiety remains accessible for binding to avidin or streptavidin. bpsbioscience.com

The length of the PEG spacer can be precisely controlled, allowing researchers to fine-tune the properties of the bioconjugate for a specific application. thermofisher.comnih.gov While longer PEG chains can be beneficial, there is also a risk of masking the active site of a biomolecule if the chain is too long. nih.gov Therefore, discrete-length PEG spacers, such as the seven ethylene glycol units in this compound, offer a balance of these advantageous properties.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1898221-65-2 | glpbio.com |

| Molecular Formula | C33H55N5O12S | glpbio.com |

| Molecular Weight | 745.88 g/mol | glpbio.com |

| Solubility | Soluble in DMSO | glpbio.com |

Structure

2D Structure

Properties

Molecular Formula |

C33H55N5O12S |

|---|---|

Molecular Weight |

745.9 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C33H55N5O12S/c39-28(4-2-1-3-27-32-26(25-51-27)36-33(43)37-32)34-8-11-44-13-15-46-17-19-48-21-23-50-24-22-49-20-18-47-16-14-45-12-9-35-29(40)7-10-38-30(41)5-6-31(38)42/h5-6,26-27,32H,1-4,7-25H2,(H,34,39)(H,35,40)(H2,36,37,43)/t26-,27-,32-/m0/s1 |

InChI Key |

YIRYEFRAMZLKHD-IUEKTVKYSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Analytical Characterization of Biotin Peg7 Maleimide

Synthetic Pathways for Biotin-PEG7-Maleimide and Related Constructs

The synthesis of this compound is a multi-step process that involves the careful preparation of its constituent parts and their subsequent coupling. The general strategy involves creating precursors with appropriate reactive functional groups that can be joined together efficiently.

Precursor Synthesis and Functional Group Introduction Strategies

The assembly of this compound typically begins with the synthesis of functionalized precursors for each of the three moieties.

Biotin (B1667282) and PEG Precursors: A common strategy involves creating a biotin-PEG conjugate with a reactive amine group at the terminus of the PEG chain (Biotin-PEG7-NH2). This can be achieved through several routes. One method is to start with a hydroxyl-terminated PEG, convert the hydroxyl groups to mesylates, then to azides, and finally reduce the azides to amines using reagents like triphenylphosphine (B44618) (PPh3) or zinc (Zn) with ammonium (B1175870) chloride. nih.gov Another approach is the Gabriel synthesis, where hydroxyl-terminated PEG is converted to a phthalimido-terminated intermediate, followed by treatment with hydrazine (B178648) to yield the amino-terminated PEG. nih.gov Solid-phase synthesis offers a modular and flexible alternative, allowing for the sequential addition of PEG spacer units and biotin to a resin support, which simplifies purification. acs.orgphantomsnet.netnih.gov For instance, Fmoc-8-amino-3,6-dioxaoctanoic acid can be used as a convenient PEG spacer molecule in standard peptide synthesis protocols. acs.org

Maleimide (B117702) Precursors: The maleimide moiety is typically introduced via a precursor that can react with the amine-terminated biotin-PEG. A frequently used precursor is an N-hydroxysuccinimide (NHS) ester of a maleimide-containing carboxylic acid. chemicalbook.com For example, maleic anhydride (B1165640) can be reacted with an amino acid, such as β-alanine or γ-aminobutyric acid, and the resulting carboxylic acid is then activated with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). chemicalbook.comresearchgate.net This creates a stable, amine-reactive maleimide-NHS ester ready for coupling.

Optimized Coupling Reactions for Biotin, PEG7, and Maleimide Moieties

The final step in the synthesis is the coupling of the biotin-PEG and maleimide precursors. The most common and efficient method is the reaction between an amine-functionalized precursor and an NHS-activated precursor.

Specifically, Biotin-PEG7-NH2 is reacted with a maleimide-NHS ester in a suitable organic solvent, such as acetonitrile (B52724) or dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). windows.net The reaction proceeds via nucleophilic displacement of the NHS group by the primary amine of the Biotin-PEG7-NH2, forming a stable amide bond. gbiosciences.com This reaction is typically stirred overnight at ambient temperature under an inert atmosphere (e.g., N2) to ensure completion. nih.gov

The maleimide group itself is highly reactive towards sulfhydryl (thiol) groups, forming a stable thioether bond. This reaction is most efficient and specific at a pH range of 6.5-7.5. gbiosciences.comnih.govbiotium.com At pH values above 7.5, the reactivity of the maleimide towards primary amines increases, and hydrolysis of the maleimide ring to a non-reactive maleamic acid can become a significant competing reaction. windows.netgbiosciences.com Therefore, controlling the pH is crucial for applications where the final this compound product will be conjugated to thiol-containing molecules like cysteine residues in proteins.

Table 1: Summary of a Typical Two-Step Synthesis Strategy

| Step | Reactants | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Maleic Anhydride, Amino Acid (e.g., β-alanine) | DCC, NHS | Maleimide-NHS Ester | Creates an amine-reactive maleimide precursor. chemicalbook.comresearchgate.net |

| 2 | Biotin-PEG7-NH2, Maleimide-NHS Ester | Organic Solvent (e.g., Acetonitrile) | This compound | Couples the biotin-PEG and maleimide moieties via an amide bond. windows.net |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Rigorous analytical methods are essential to confirm the successful synthesis, structure, and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Application of Nuclear Magnetic Resonance Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is a primary tool for verifying the chemical structure of this compound and its precursors. google.com Analysis of the ¹H NMR spectrum allows for the identification of characteristic protons from each of the three components.

Key signals include those from the biotin ring structure, the repeating ethylene (B1197577) oxide units of the PEG chain (typically a broad multiplet around 3.4-3.9 ppm), and, crucially, the protons on the maleimide ring. rsc.org The two protons on the carbon-carbon double bond of the maleimide ring produce a characteristic singlet at approximately 6.7-7.0 ppm. researchgate.netchemicalbook.com The presence of this signal confirms the integrity of the maleimide group in the final product. Conversely, the disappearance of this signal after reaction with a thiol-containing compound indicates successful conjugation.

Table 2: Representative ¹H NMR Chemical Shifts for Biotin-PEG-Maleimide Constructs

| Moiety | Proton Environment | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Maleimide | C=CH | 6.7 - 7.0 | researchgate.netchemicalbook.com |

| PEG Chain | -O-CH ₂-CH ₂- | 3.4 - 3.9 | rsc.org |

| Biotin | Ring Protons | Various signals | univr.it |

Mass Spectrometry for Confirmation of Molecular Identity and Conjugation Efficiency

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized this compound, thereby verifying its molecular identity. Electrospray Ionization (ESI-MS) is commonly used, and it typically detects the protonated molecular ion [M+H]⁺ or other adducts such as the sodium adduct [M+Na]⁺. ucdavis.edu For this compound (Molecular Formula: C₃₃H₅₃N₅O₁₂S), the expected exact mass is approximately 747.35 g/mol , leading to an anticipated [M+H]⁺ peak around m/z 748.36. nih.gov

Furthermore, MS is a powerful technique for assessing the efficiency of subsequent conjugation reactions where this compound is linked to a target molecule, such as an antibody or peptide. rsc.org By analyzing the mass spectrum of the reaction product, one can determine the number of linker molecules attached to the target biomolecule, providing a measure of conjugation efficiency. nih.gov

High-Performance Liquid Chromatography for Purity Profiling and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its purification. jku.at Reversed-phase HPLC (RP-HPLC) is particularly effective, typically utilizing a C18 column. nih.govcellmosaic.com

This technique separates the final product from unreacted precursors, reagents, and any side products based on differences in hydrophobicity. cellmosaic.com A gradient elution system, often using a mixture of water and an organic solvent like acetonitrile (both commonly containing a modifier like trifluoroacetic acid), allows for the resolution of components in the reaction mixture. The purity of the final product is determined by integrating the peak area of the desired compound relative to the total area of all peaks in the chromatogram. A purity of over 95% is often required for bioconjugation applications. rsc.org

Quantitative Determination of Reactive Group Availability in this compound

The quantitative analysis of reactive group availability in this compound is crucial for ensuring the quality and consistency of its performance in bioconjugation applications. This involves the precise measurement of both the maleimide and biotin functionalities to confirm their presence and reactivity. Various analytical methodologies are employed for this purpose, providing researchers with the necessary data to control the extent of labeling and ensure the integrity of the final conjugate.

The maleimide group is highly reactive towards free sulfhydryl groups, forming stable thioether bonds. thermofisher.com This specific reactivity is the basis for its use in conjugating biotin to proteins and other molecules containing cysteine residues. lumiprobe.com However, the maleimide group is susceptible to hydrolysis, which converts it into a non-reactive maleimic acid, rendering the reagent ineffective. thermofisher.com Therefore, quantitative methods are essential to determine the percentage of active maleimide groups in a given batch of this compound.

Similarly, the biotin moiety must be available for its high-affinity interaction with avidin (B1170675) or streptavidin, which is fundamental to its utility in detection and purification assays. thermofisher.com Quantitative determination of biotin ensures that the labeling process has been successful and that the biotinylated molecule can be effectively captured or detected.

Quantification of the Maleimide Group

Several techniques can be employed to quantify the reactive maleimide content in this compound. These methods typically involve reacting the maleimide with a known concentration of a thiol-containing compound and then measuring the unreacted thiol or the product formed.

One common approach is the use of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB). This method involves reacting a known excess of a thiol, such as L-cysteine, with the maleimide sample. The unreacted cysteine is then quantified by its reaction with Ellman's reagent, which produces a colored product that can be measured spectrophotometrically. This allows for the indirect quantification of the maleimide groups that reacted with the cysteine. researchgate.net

Mass spectrometry (MS) is another powerful tool for characterizing the maleimide group. It can be used to confirm the mass of the this compound molecule, and by extension, the presence of the maleimide group. nih.gov In some cases, MS can be used to quantify the extent of labeling on a target molecule by measuring the mass shift corresponding to the addition of the this compound. nih.govresearchgate.net For instance, the addition of a maleimide-PEG2-biotin label results in a mass increase of 525 Da for each free sulfhydryl group it reacts with. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized. The protons of the maleimide ring have a characteristic chemical shift in the 1H NMR spectrum (around δ 6.7 ppm), which can be used for structural confirmation and, in some cases, for quantitative analysis by comparing the integration of this signal to an internal standard.

The stability of the maleimide group is a critical factor, as it can hydrolyze over time, especially in aqueous solutions and at pH values above 7.5. thermofisher.comthermofisher.com The rate of hydrolysis can be assessed by monitoring the disappearance of the maleimide signal or the appearance of the hydrolyzed product over time using techniques like HPLC or mass spectrometry. kinampark.comresearchgate.net

A summary of common techniques for maleimide quantification is presented in the table below.

| Analytical Technique | Principle | Key Findings/Applications |

| Ellman's Assay | Indirect quantification by reacting with excess thiol and measuring the remaining thiol with DTNB. researchgate.net | Allows for the determination of maleimide concentration in a sample. researchgate.net |

| Mass Spectrometry (MS) | Confirms molecular weight and can quantify labeling efficiency by measuring mass shifts of the target molecule. nih.govresearchgate.net | Can detect as little as 2% of cysteine residues with free sulfhydryls labeled with a maleimide-PEG-biotin reagent. nih.govresearchgate.net |

| NMR Spectroscopy | Identifies characteristic proton signals of the maleimide ring for structural confirmation and potential quantification. | Confirms the presence of the maleimide group through its characteristic chemical shift. |

| HPLC | Separates the active maleimide compound from its hydrolyzed, non-reactive form. researchgate.net | Can be used to assess the purity and stability of the maleimide reagent. researchgate.net |

Quantification of the Biotin Group

The quantification of biotin is essential to determine the degree of biotinylation of a target molecule. Several methods are available for this purpose, with the most common being the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay .

The HABA assay is a colorimetric method that relies on the displacement of the HABA dye from the avidin-HABA complex by biotin. thermofisher.comthermofisher.com HABA binds to avidin, forming a complex with a characteristic absorbance at 500 nm. thermofisher.com When a biotin-containing sample is introduced, the biotin, having a much higher affinity for avidin, displaces the HABA dye. This causes a decrease in the absorbance at 500 nm, which is proportional to the amount of biotin in the sample. thermofisher.comthermofisher.commesoscale.com This method is widely used and is available in commercial kit formats. thermofisher.comthermofisher.com

Fluorescence-based assays offer another sensitive method for biotin quantification. These assays utilize a fluorescently tagged avidin, where the fluorescence signal changes upon binding to biotin. mesoscale.com For example, some assays use a fluoreporter to determine the amount of biotin conjugation. nih.gov

Mass spectrometry can also be used to confirm the incorporation of biotin by analyzing the mass of the biotinylated molecule. This provides a direct confirmation of successful conjugation. kinampark.comresearchgate.net

A newer method involves the use of a color-tagged biotin , such as ReadiView™ biotin. This modified biotin contains a chromophore that allows for the direct spectrophotometric quantification of the degree of biotinylation by calculating the ratio of absorbance at 280 nm (for the protein) and the maximum absorption of the color tag (e.g., 385 nm). aatbio.com

The following table summarizes the primary methods for biotin quantification.

| Analytical Technique | Principle | Key Findings/Applications |

| HABA Assay | Colorimetric method based on the displacement of HABA dye from an avidin-HABA complex by biotin. thermofisher.comthermofisher.commesoscale.com | A widely used and simple method for estimating biotin incorporation. thermofisher.comthermofisher.com |

| Fluorescence-Based Assays | Measures the change in fluorescence of a labeled avidin upon binding to biotin. mesoscale.com | Offers a sensitive alternative to colorimetric methods. nih.gov |

| Mass Spectrometry (MS) | Confirms the mass of the biotinylated product, verifying successful conjugation. kinampark.comresearchgate.net | Provides direct evidence of biotin incorporation. kinampark.comresearchgate.net |

| Color-Tagged Biotin Assay | Uses a modified biotin with a chromophore for direct spectrophotometric quantification of biotinylation degree. aatbio.com | Simplifies the determination of the degree of substitution (DOS). aatbio.com |

By employing these quantitative methods, researchers can ensure the quality and reactivity of this compound, leading to more reliable and reproducible results in their bioconjugation experiments.

Bioconjugation Mechanisms and Reaction Kinetics of Biotin Peg7 Maleimide

Detailed Analysis of the Thiol-Maleimide Michael Addition Reaction

The primary covalent conjugation chemistry of Biotin-PEG7-Maleimide involves the reaction between its maleimide (B117702) group and a sulfhydryl (thiol) group, typically from a cysteine residue within a peptide or protein. axispharm.com This reaction is a cornerstone of bioconjugation due to its efficiency and selectivity under mild conditions. axispharm.comrsc.org

The formation of the covalent bond occurs via a Michael addition reaction. axispharm.comnih.gov In this mechanism, the nucleophilic sulfur atom of a deprotonated thiol group (a thiolate) attacks one of the carbon atoms of the electron-deficient alkene double bond within the maleimide ring. nih.govrsc.org This process results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage. axispharm.com The high reactivity of the maleimide group is driven by the ring strain and the electron-withdrawing nature of its two adjacent carbonyl groups. rsc.org While the resulting thioether bond is generally stable, it can be susceptible to a retro-Michael reaction, particularly under certain physiological conditions, which can lead to conjugate instability. rsc.orgnih.gov

The thiol-maleimide reaction is highly chemoselective, showing a strong preference for thiols over other nucleophilic functional groups found in proteins, such as the amine groups of lysine (B10760008) residues. axispharm.comresearchgate.net This selectivity is critically dependent on the pH of the reaction medium. nih.govresearchgate.net

The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5. axispharm.comnih.govresearchgate.net Within this range, the thiol group of a typical cysteine residue (pKa ≈ 8.5-9.1) is sufficiently deprotonated to its more nucleophilic thiolate form to react efficiently, while primary amines (like those on lysine residues) remain largely protonated and thus unreactive. nih.govresearchgate.netthermofisher.com At pH values above 7.5, the deprotonation of amines increases, leading to a higher likelihood of competitive aza-Michael addition as a side reaction. nih.gov Conversely, at pH values below 6.5, the concentration of the reactive thiolate species diminishes, slowing the desired reaction. Maleimide groups can also undergo hydrolysis, particularly at alkaline pH (≥ 8.0), which opens the ring to form an unreactive maleamic acid derivative, further defining the optimal reaction window. nih.govuu.nl

Table 1: pH Dependence of Thiol-Maleimide Reaction

| pH Range | Reactivity with Thiols | Reactivity with Amines | Selectivity | Considerations |

|---|---|---|---|---|

| < 6.5 | Slow | Negligible | High | Reaction rate is significantly reduced due to low thiolate concentration. nih.gov |

| 6.5 - 7.5 | Optimal | Low | Excellent | Considered the ideal range for specific thiol conjugation. axispharm.comnih.govresearchgate.net |

Principles of Biotin-Streptavidin Affinity Binding in this compound Conjugates

Once this compound is covalently attached to a target molecule, its biotin (B1667282) moiety is available for binding to streptavidin, a tetrameric protein purified from the bacterium Streptomyces avidinii. wikipedia.org

The interaction between biotin and streptavidin is one of the strongest non-covalent biological interactions known. wikipedia.orgnih.gov Each of the four identical subunits of streptavidin has a deep binding pocket that perfectly accommodates a biotin molecule. harvard.edu This extraordinarily high affinity is characterized by an extremely low dissociation constant (Kd), typically reported in the range of 10-14 to 10-15 M. wikipedia.orgnih.govrockland.com The strength of this binding is the result of a combination of extensive hydrogen bonds and significant hydrophobic interactions between the biotin molecule and the amino acid residues lining the binding pocket. harvard.edu This powerful and highly specific interaction is stable across a wide range of pH and temperature conditions. harvard.edurockland.com

The remarkable stability of the biotin-streptavidin complex is a direct consequence of its dissociation kinetics. The association rate (kon) is very fast, while the dissociation rate (koff) is exceptionally slow. nih.govplos.org This slow off-rate renders the binding "pseudo-irreversible" under most experimental conditions. harvard.edu Breaking the interaction typically requires harsh, denaturing conditions, such as treatment with 6 M urea (B33335) or heating above 70°C in aqueous solutions, which often denatures the protein components of an assay. nih.govrockland.com This high stability is a key advantage in many research applications, as it ensures that the complex remains intact throughout lengthy incubation and wash steps in techniques like ELISA, Western blotting, and affinity chromatography. wikipedia.orgnih.gov

Table 2: Representative Kinetic Constants for the Biotin-Streptavidin Interaction

| Parameter | Typical Value | Description | Reference(s) |

|---|---|---|---|

| Dissociation Constant (Kd) | ~10-14 - 10-15 M | A measure of the binding affinity; lower values indicate stronger binding. | wikipedia.orgnih.gov |

| Association Rate Constant (kon) | ~105 - 107 M-1s-1 | The rate at which biotin and streptavidin associate to form a complex. | nih.govplos.orgresearchgate.net |

| Dissociation Rate Constant (koff) | ~10-4 - 10-6 s-1 | The rate at which the biotin-streptavidin complex dissociates; a very slow rate contributes to high stability. | nih.govresearchgate.net |

Kinetic Studies of this compound Bioconjugation

The kinetics of the thiol-maleimide Michael addition are rapid. Second-order rate constants for this reaction are typically between 100 and 1000 M-1s-1 at neutral pH. nih.gov A study involving the reaction of an N-alkyl maleimide-PEG-biotin compound with a cysteine-mutated antibody at pH 7.4 and 22°C reported a second-order rate constant of 0.5 x 10³ M⁻¹s⁻¹. kinampark.com The reaction rate can be influenced by several factors, including the specific pKa of the thiol, buffer composition, and the concentration of reactants. nih.govnih.gov For instance, the reaction can be decelerated by lowering the buffer's pH or ionic strength, which can be useful in applications like hydrogel formation to ensure homogenous mixing. nih.govmdpi.com

Following the covalent conjugation, the biotinylated molecule can bind to streptavidin. As detailed in the previous section, this binding is characterized by a very fast association rate constant (kon) of approximately 105 to 107 M-1s-1. plos.orgresearchgate.net The combination of a rapid and specific covalent reaction followed by an extremely strong and stable affinity interaction makes this compound a highly effective tool for a wide array of bioconjugation applications.

Table 3: Summary of Reaction Kinetics for this compound

| Reaction Stage | Reaction Type | Key Reactants | Typical Rate Constant | Conditions | Reference(s) |

|---|---|---|---|---|---|

| Stage 1: Conjugation | Michael Addition | Maleimide + Thiol | 0.5 - 1.6 x 10³ M⁻¹s⁻¹ | pH 7.0 - 7.4, 22°C | nih.govkinampark.com |

| Stage 2: Binding | Affinity Binding | Biotin + Streptavidin | kon: ~10⁵ - 10⁷ M⁻¹s⁻¹ | Physiological Buffer | plos.orgresearchgate.net |

Determination of Reaction Rate Constants with Various Thiol-Containing Biomolecules

The rate of the thiol-maleimide conjugation is significantly influenced by the nature and size of the thiol-containing biomolecule. The reaction with small, unhindered thiol-containing molecules is typically very rapid, while the conjugation to larger, more complex biomolecules such as antibodies can be slower due to factors like steric hindrance and diffusion limits.

Research has determined second-order rate constants for maleimide-thiol conjugations, providing a quantitative measure of reaction speed. For instance, the reaction of an N-alkyl maleimide-PEG-biotin with a cysteine-engineered antibody (T289C mAb) at pH 7.4 and 22°C was found to have a rate constant of 0.5 × 10³ M⁻¹s⁻¹. kinampark.com This is comparable to the rates observed for the reaction of N-ethyl maleimide with smaller thiol molecules like β-mercaptoethanol (0.7 × 10³ M⁻¹s⁻¹) and L-cysteine (1.6 × 10³ M⁻¹s⁻¹) under similar conditions. kinampark.com

The practical implication of these kinetics is that reaction times can vary substantially. Studies have shown that the reaction between maleimide derivatives and small thiol-containing molecules, such as L-cysteine or the peptide CGIRGERA, can reach completion in less than two minutes. kinampark.com In contrast, the conjugation to larger proteins, like a nanobody (11A4), is considerably slower, requiring approximately two hours to achieve maximum coupling. kinampark.comuu.nl This difference is largely attributed to the diffusion coefficient of the reactants; smaller molecules like peptides have larger diffusion coefficients than bulky proteins, leading to faster reaction kinetics. kinampark.com

| Thiol-Containing Biomolecule | Reactant | Reaction Conditions | Observed Rate/Time to Completion | Second-Order Rate Constant (k) |

|---|---|---|---|---|

| Cysteine-Engineered Antibody (T289C mAb) | N-alkyl maleimide-PEG-biotin | pH 7.4, 22°C | Complete in minutes | 0.5 × 10³ M⁻¹s⁻¹ kinampark.com |

| L-cysteine | N-ethyl maleimide | pH 7.0, 22°C | < 2 minutes kinampark.com | 1.6 × 10³ M⁻¹s⁻¹ kinampark.com |

| β-mercaptoethanol | N-ethyl maleimide | pH 7.0, 22°C | Data not available | 0.7 × 10³ M⁻¹s⁻¹ kinampark.com |

| cRGDfK (small cyclic peptide) | Maleimide-PEG-PLGA NPs | pH 7.0, Room Temp | ~30 minutes kinampark.comuu.nl | Data not available |

| 11A4 (Nanobody) | Maleimide-PEG-PLGA NPs | pH 7.4, Room Temp | ~2 hours kinampark.comuu.nl | Data not available |

Influence of Steric Hindrance and Reactant Concentrations on Reaction Efficiency

The efficiency of the bioconjugation reaction with this compound is not only dependent on the intrinsic reactivity of the thiol but is also heavily influenced by the structural environment of the thiol group and the concentrations of the reactants.

The polyethylene (B3416737) glycol (PEG) spacer arm in this compound is specifically designed to mitigate these effects. The long, flexible PEG7 chain acts as a spacer, increasing the distance between the biotin and maleimide moieties. This separation helps to overcome the steric barriers presented by the bulk of the target biomolecule, allowing the maleimide group to more readily access the target thiol. jenkemusa.com

Reactant Concentrations: The molar ratio of the maleimide reagent to the thiol-containing biomolecule is a key parameter for optimizing conjugation efficiency. An excess of the maleimide reagent is often used to drive the reaction towards completion. However, the optimal ratio can vary depending on the specific biomolecule being targeted.

Studies have demonstrated that for a small, sterically unhindered cyclic peptide (cRGDfK), a 2:1 molar ratio of maleimide to peptide resulted in a high conjugation efficiency of 84%. kinampark.comuu.nl In contrast, for a larger and more sterically challenging nanobody (11A4), a higher 5:1 molar ratio of maleimide to protein was required to achieve a more modest efficiency of 58%. kinampark.comuu.nl This suggests that for larger proteins, a greater excess of the maleimide reagent is necessary to overcome lower reaction rates and steric limitations. Using an excess of the thiol-containing peptide or protein can also be a strategy to ensure complete reaction of the available maleimide groups until steric hindrance becomes the limiting factor. researchgate.net

| Thiol-Containing Biomolecule | Maleimide:Thiol Molar Ratio | Reaction Conditions | Resulting Conjugation Efficiency |

|---|---|---|---|

| cRGDfK (small cyclic peptide) | 1:1 | pH 7.0, Room Temp | 52% uu.nl |

| cRGDfK (small cyclic peptide) | 2:1 | pH 7.0, Room Temp, 30 min | 84% kinampark.comuu.nl |

| 11A4 (Nanobody) | 5:1 | pH 7.4, Room Temp, 2 hours | 58% kinampark.comuu.nl |

| 11A4 (Nanobody) | 20:1 | pH 7.4, Room Temp, 2 hours | ~70% uu.nl |

Applications in Protein Functionalization and Molecular Recognition Research

Site-Specific Protein Biotinylation for Research Purposes

Site-specific biotinylation allows for the introduction of a biotin (B1667282) tag at a precise location within a protein's structure, thereby preserving its native conformation and function.

The maleimide (B117702) group of Biotin-PEG7-Maleimide exhibits high reactivity and selectivity towards the sulfhydryl (thiol) group of cysteine residues. nih.govnih.gov This specificity allows for the directed labeling of proteins at either naturally occurring or genetically engineered cysteine sites. The reaction proceeds via a Michael addition, forming a stable thioether bond, typically under mild pH conditions (6.5-7.5). fishersci.com This targeted approach is particularly valuable as cysteine is a relatively rare amino acid, and its strategic placement through site-directed mutagenesis enables precise control over the location of the biotin tag. nih.govresearchgate.net This method is widely used for labeling proteins, peptides, and other thiolated molecules. lumiprobe.com The presence of the PEG spacer can also improve the accessibility of the biotin moiety for subsequent interactions. nih.gov

A general protocol for labeling proteins with maleimide reagents involves dissolving the thiol-containing protein in a degassed buffer at a pH of 7-7.5. lumiprobe.com If necessary, existing disulfide bonds within the protein are reduced to free up the cysteine thiols. lumiprobe.com The this compound is then added, often in a molar excess, to the protein solution, and the reaction is allowed to proceed. lumiprobe.com

Achieving a desired biotin-to-protein ratio, or stoichiometry, is crucial for many applications. Controlling this stoichiometry is primarily achieved by carefully managing the molar ratio of the this compound reagent to the protein during the conjugation reaction. fishersci.com By adjusting the concentration of the labeling reagent, researchers can influence the extent of biotinylation. For instance, using a 5- to 20-fold molar excess of the maleimide reagent is a common starting point for protein solutions. fishersci.com

Several methods are available to determine the final stoichiometry of the biotinylated protein conjugate. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method that provides an estimation of biotin incorporation. fishersci.com This assay is based on the displacement of the HABA dye from avidin (B1170675) by biotin, which results in a measurable change in absorbance. fishersci.com Mass spectrometry provides a more precise and direct measurement of biotinylation stoichiometry by detecting the mass shift corresponding to the addition of the this compound moiety. nih.gov

Table 1: Factors Influencing Biotinylation Stoichiometry

| Factor | Description | Impact on Stoichiometry |

| Molar Ratio | The ratio of this compound to protein in the reaction mixture. | Higher molar excess of the reagent generally leads to a higher degree of biotinylation. |

| Reaction Time | The duration of the incubation of the protein with the labeling reagent. | Longer reaction times can lead to increased biotinylation, up to the point of saturation of available cysteine residues. |

| pH | The pH of the reaction buffer. | The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Deviations can affect reaction efficiency. fishersci.com |

| Protein Concentration | The concentration of the protein solution. | Higher protein concentrations can favor the biotinylation reaction. |

| Accessibility of Cysteine Residues | The location and exposure of cysteine residues on the protein surface. | Buried or sterically hindered cysteine residues may react more slowly or not at all. |

Investigation of Protein-Protein Interactions (PPIs) using this compound

Understanding the intricate networks of protein-protein interactions is fundamental to deciphering cellular processes. This compound is a valuable tool in this area of research.

Proximity labeling (PL) is a powerful technique for identifying transient and weak protein interactions within their native cellular environment. creative-proteomics.com One of the most prominent PL methods is BioID (biotin identification), which utilizes a promiscuous biotin ligase fused to a protein of interest (the "bait"). nih.govresearchgate.net When expressed in cells and supplied with biotin, this engineered enzyme releases reactive biotinoyl-5'-AMP, which then covalently attaches biotin to nearby proteins (the "prey") within a short labeling radius. nih.gov

While BioID itself relies on the enzymatic transfer of biotin, the principles of using a biotin tag for capturing interacting proteins are central to the utility of this compound in related applications. The biotin moiety serves as a universal handle for the subsequent isolation and identification of labeled proteins. springernature.com The strong and specific interaction between biotin and avidin or streptavidin is exploited to purify these biotinylated proteins from complex cellular lysates. nih.govresearchgate.net

Affinity pulldown assays are a cornerstone for studying protein-protein interactions. nih.gov In this technique, a protein of interest is labeled with an affinity tag, such as biotin using this compound. This "bait" protein is then incubated with a cell lysate containing potential interacting "prey" proteins. The biotinylated bait protein, along with its bound interaction partners, is then captured using streptavidin-coated beads. researchgate.netbioclone.net

After washing away non-specifically bound proteins, the captured protein complexes are eluted from the beads. The eluted proteins are then typically separated by gel electrophoresis and identified using mass spectrometry. springernature.com This powerful combination allows for the identification of both known and novel interacting partners of the protein of interest. The high affinity of the biotin-streptavidin interaction allows for stringent washing steps, which helps to minimize background and increase the confidence in the identified interactions. springernature.com

Table 2: General Workflow for Affinity Pulldown Mass Spectrometry

| Step | Description | Key Considerations |

| 1. Bait Protein Biotinylation | The protein of interest is site-specifically labeled with this compound. | Ensure controlled stoichiometry to maintain protein function. |

| 2. Incubation with Lysate | The biotinylated bait protein is incubated with a cell or tissue lysate. | Lysate should be prepared under conditions that preserve protein-protein interactions. |

| 3. Affinity Capture | Streptavidin-coated beads are added to the lysate to capture the biotinylated bait and its interacting partners. | The high affinity of the biotin-streptavidin interaction allows for efficient capture. |

| 4. Washing | The beads are washed multiple times to remove non-specifically bound proteins. | Stringent washing conditions are crucial for reducing background noise. |

| 5. Elution | The captured protein complexes are eluted from the beads. | Elution can be achieved by boiling in a denaturing buffer. |

| 6. Mass Spectrometry Analysis | The eluted proteins are identified using mass spectrometry. | Provides a comprehensive list of potential interacting proteins. |

Protein Labeling for Advanced Imaging and Detection Methodologies

The biotin tag introduced by this compound can be utilized for various imaging and detection applications. While the biotin itself is not directly visible, it can be readily detected by conjugating it with fluorescently labeled avidin or streptavidin. liberty.edu This indirect detection method offers a versatile platform for visualizing the localization and dynamics of proteins within cells and tissues.

For example, a protein labeled with this compound can be visualized in fluorescence microscopy by first incubating the sample with a fluorescently tagged streptavidin. The high affinity of the biotin-streptavidin interaction ensures a stable and specific signal. This approach can be applied in various advanced imaging techniques, including confocal microscopy and potentially super-resolution microscopy, to gain high-resolution spatial information about the protein of interest. researchgate.netnih.goviu.edu Furthermore, biotinylated proteins can be used in various blotting techniques, such as Western blotting, where detection is achieved using enzyme-conjugated streptavidin, providing a highly sensitive detection method. fishersci.com

Integration into Fluorescent and Luminescent Probe Development for Research

This compound serves as a critical linker in the development of sophisticated fluorescent and luminescent probes for research purposes. The biotin moiety can act as a targeting group, guiding the probe to specific locations within a biological system where streptavidin or avidin has been introduced.

In the realm of fluorescent probes , researchers have utilized biotinylated linkers to construct probes for cellular imaging and the detection of specific analytes. For instance, a biotin-guided fluorescent probe was developed for the detection of hydrogen sulfide (H₂S), a significant signaling molecule. In this design, the biotin group facilitates the targeted delivery of the fluorescent reporter to cancer cells that overexpress biotin receptors rsc.orgnih.gov. While not exclusively using a PEG7 linker, this research exemplifies the principle of employing a biotin-maleimide conjugate to create targeted fluorescent probes. The PEG spacer in such constructs is crucial for maintaining the solubility and bioavailability of the probe.

The development of luminescent probes also benefits from the properties of biotin-PEG-maleimide linkers. These linkers can be used to attach luminescent reporters, such as quantum dots or lanthanide chelates, to proteins or other biomolecules. The biotin tag then allows for the specific binding of these luminescently labeled molecules to streptavidin-coated surfaces or particles, a technique often employed in sensitive bioassays nih.gov. The defined length of the PEG7 spacer can be advantageous in optimizing the distance between the luminescent donor and an acceptor in Förster Resonance Energy Transfer (FRET) based assays.

Strategies for Enhancing Signal Amplification in in vitro Research Assays (e.g., ELISA, Western Blot)

A key application of this compound in in vitro research is the significant enhancement of signal amplification in widely used assays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western Blotting. This amplification is primarily achieved through the remarkable strength and specificity of the biotin-streptavidin interaction.

In a typical ELISA workflow, a primary antibody that recognizes the target antigen can be biotinylated using this compound. Subsequently, a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase, HRP) is added. Since one streptavidin molecule can bind up to four biotin molecules, this leads to the recruitment of multiple enzyme molecules to a single antigen-antibody complex. This enzymatic amplification results in a much stronger signal upon the addition of the substrate, thereby increasing the sensitivity of the assay fishersci.com. The PEG7 linker in this compound helps to reduce non-specific binding of the biotinylated antibody to the microplate surface, leading to lower background and an improved signal-to-noise ratio .

Similarly, in Western Blotting , biotinylating a primary or secondary antibody with this compound allows for subsequent detection with a streptavidin-enzyme conjugate. This strategy significantly enhances the detection of low-abundance proteins. The process involves the transfer of proteins to a membrane, followed by incubation with the biotinylated antibody. The addition of streptavidin-HRP and a chemiluminescent substrate generates a strong signal that can be captured on film or by a digital imager fishersci.com. The use of a PEGylated biotin-maleimide reagent can contribute to cleaner blots with reduced background noise .

| Assay | Strategy for Signal Amplification | Role of this compound | Anticipated Outcome |

| ELISA | Utilization of the biotin-streptavidin system to recruit multiple enzyme molecules to the target analyte. | Covalent attachment of biotin to the detection antibody via the maleimide group, with the PEG7 spacer enhancing solubility and reducing non-specific binding. | Increased assay sensitivity and lower detection limits. |

| Western Blot | Employment of the biotin-streptavidin interaction to increase the amount of enzyme localized to the protein of interest. | Site-specific biotinylation of primary or secondary antibodies, with the PEG7 linker minimizing steric hindrance and background. | Enhanced detection of low-abundance proteins and improved signal-to-noise ratio. |

Development of Novel Protein Conjugates for Research Tools

The ability of this compound to link different molecules with high specificity and efficiency makes it a powerful tool for the creation of novel protein conjugates for a variety of research applications. These conjugates can be designed to have specific functionalities and to probe complex biological processes.

Construction of Homogeneous Protein-Protein Conjugates for Biophysical Studies

The precise control over conjugation offered by this compound is particularly valuable for the construction of homogeneous protein-protein conjugates, which are essential for detailed biophysical studies. By introducing a single cysteine residue at a specific site on a protein, researchers can achieve site-specific biotinylation. This biotinylated protein can then be conjugated to a second protein that has been functionalized with streptavidin. This approach allows for the creation of well-defined, one-to-one protein-protein conjugates, avoiding the heterogeneity that can arise from traditional non-specific crosslinking methods.

These homogeneous conjugates are crucial for a range of biophysical techniques, including:

Surface Plasmon Resonance (SPR): To study the kinetics and affinity of protein-protein interactions.

Förster Resonance Energy Transfer (FRET): Where the defined distance between the two proteins, controlled in part by the PEG7 linker, is critical for accurate measurements.

The PEG7 spacer in this compound provides flexibility and helps to ensure that the two conjugated proteins can adopt their native conformations without significant steric hindrance, which is a critical consideration for meaningful biophysical analysis.

Application in the Creation of Synthetic Protein Assemblies and Multi-Functional Constructs

Beyond simple one-to-one conjugates, this compound is instrumental in the bottom-up construction of more complex, synthetic protein assemblies and multi-functional constructs. The bifunctional nature of this linker allows for the controlled assembly of multiple protein components into larger, ordered structures researchgate.net.

For example, a protein with a single cysteine can be biotinylated and then used as a building block to assemble onto a streptavidin scaffold. Since streptavidin is a tetramer with four biotin-binding sites, it can serve as a central hub for the assembly of up to four biotinylated proteins. This strategy can be used to create multivalent protein complexes with enhanced avidity for their targets.

Engineering of Biomaterials and Surfaces for Research Applications

Functionalization of Nanoparticles with Biotin-PEG7-Maleimide

The surface modification of nanoparticles is essential for their application in biological systems. This compound serves as a versatile linker to attach biotin (B1667282) to nanoparticle surfaces, enabling their use in highly specific biological detection and targeting systems. polysciences.comnih.gov

Surface Modification of Polymeric and Inorganic Nanoparticles for Bio-Interactions

This compound facilitates the surface functionalization of both polymeric and inorganic nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots. The process typically involves introducing thiol groups onto the nanoparticle surface, which then readily react with the maleimide (B117702) end of the this compound linker. nih.govcd-bioparticles.net This "grafting to" approach ensures that the biotin moiety is presented on the outer surface of the PEG corona, making it accessible for binding to streptavidin or avidin (B1170675). nih.gov

This surface modification strategy achieves several goals simultaneously. The PEG chains form a hydrated layer that sterically shields the nanoparticle core, preventing aggregation and reducing opsonization (the process by which nanoparticles are marked for clearance by the immune system), thereby prolonging circulation time in biological systems. nih.gov The terminal biotin group then allows for the highly specific and strong non-covalent attachment of streptavidin-conjugated molecules, such as antibodies or enzymes, creating a multifunctional platform. nih.govnih.gov

For instance, research has demonstrated the synthesis of Biotin-PEG-AuNP probes where thiol-functionalized PEG-biotin linkers are adsorbed onto the gold nanoparticle surface. nih.gov This method allows for the creation of stable, biocompatible nanoparticle probes ready for bio-interaction studies. nih.gov The flexibility and length of the PEG7 spacer are critical for overcoming steric hindrance, ensuring that the biotin can efficiently bind to the large streptavidin protein (approximately 53 kDa). polysciences.com

Strategies for Targeted Imaging and Bioassay Integration on Nanoparticle Platforms

The biotinylated nanoparticles serve as universal platforms for targeted imaging and bioassays. By leveraging the biotin-streptavidin interaction, which is one of the strongest known non-covalent bonds, researchers can assemble complex detection systems on the nanoparticle surface. polysciences.comnih.gov

For targeted imaging, a common strategy involves a multi-step approach. First, a targeting ligand (e.g., an antibody specific to a cancer cell surface receptor) is conjugated to streptavidin. This streptavidin-antibody conjugate is then introduced to the biotinylated nanoparticles. The high-affinity interaction results in a nanoparticle decorated with targeting antibodies, capable of selectively binding to specific cells or tissues. If the nanoparticle core is inherently fluorescent (like a quantum dot) or carries a contrast agent, this allows for targeted imaging of biological structures.

In bioassays, these functionalized nanoparticles are used for signal amplification and multiplexed detection. polysciences.com For example, microarray assays have been developed using Biotin-PEG-gold nanoparticle probes for the simultaneous detection of nucleic acids and proteins. nih.gov In such a system, capture probes for different targets (e.g., specific microRNAs and proteins) are immobilized on a solid support. After sample incubation, the biotinylated nanoparticle probes are introduced, followed by a streptavidin-enzyme conjugate that generates a detectable signal. This approach has enabled the sensitive detection of targets down to the femtomolar (50 fM) and picogram (1 pg/μL) levels for nucleic acids and proteins, respectively. nih.gov

Hydrogel Functionalization for Cellular and Tissue Engineering Studies

Hydrogels, which are water-swollen polymer networks, are widely used to mimic the extracellular matrix (ECM) in cell culture and tissue engineering. nih.gov this compound provides a precise method for incorporating bioactive molecules into these hydrogel scaffolds, enabling the creation of controlled biological environments. polysciences.com

Site-Selective Biotinylation of Hydrogel Systems for Controlled Biological Environments

The creation of biologically functional hydrogels often requires the covalent attachment of specific peptides or proteins to the polymer backbone. The maleimide group of this compound reacts specifically with thiol groups, a chemistry known as thiol-maleimide "click" chemistry. mdpi.comnih.gov This reaction is highly efficient and proceeds under mild, cell-friendly conditions, making it ideal for modifying hydrogels intended for cell culture. nih.gov

To achieve site-selective biotinylation, a hydrogel is first synthesized with polymer chains that contain pendant thiol groups. When this compound is introduced, its maleimide end selectively reacts with these thiols, resulting in a hydrogel scaffold decorated with accessible biotin molecules. polysciences.com This method offers stoichiometric control, allowing researchers to precisely define the density of biotin sites within the hydrogel matrix. nih.gov

Once the hydrogel is biotinylated, it can be further functionalized by adding streptavidin or avidin, followed by any biotinylated molecule of interest, such as cell-adhesion peptides (e.g., RGD), growth factors, or enzymes. nih.govnih.gov This modular approach allows for the creation of complex, multi-functional hydrogels where the spatial presentation and concentration of bioactive cues are carefully controlled. nih.govnih.gov

| Parameter | Description | Relevance in Hydrogel Functionalization |

| Functional Group 1 | Biotin | Binds with high affinity and specificity to streptavidin/avidin. polysciences.comnih.gov |

| Functional Group 2 | Maleimide | Reacts specifically with thiol (SH) groups via Michael addition for covalent attachment. cd-bioparticles.netmdpi.com |

| Spacer | PEG7 (Heptaethylene glycol) | Increases solubility, reduces steric hindrance, and minimizes non-specific protein adsorption. polysciences.comabbexa.com |

| Reaction | Thiol-Maleimide Ligation | Enables site-selective and efficient conjugation under biocompatible conditions (neutral pH, aqueous solution). nih.govmdpi.com |

Integration into 3D Cell Culture Models and Regenerative Medicine Research Scaffolds

Three-dimensional (3D) cell culture systems provide a more physiologically relevant environment for studying cell behavior compared to traditional 2D cultures. numberanalytics.comshokubai.co.jp Functionalized hydrogels are a cornerstone of 3D culture and regenerative medicine, and this compound is instrumental in their development. nih.govnumberanalytics.com

By using the biotinylation strategy described above, researchers can engineer hydrogel scaffolds that present specific signals to encapsulated or seeded cells. For example, hyaluronic acid (HA), a natural component of the ECM, can be modified with maleimide groups (HA-Mal). nih.gov Thiol-containing peptides, such as the cell-adhesion motif Arginine-Glycine-Aspartic acid (RGD), can then be conjugated to the HA-Mal backbone. nih.gov This creates a hydrogel that supports cell adhesion and spreading, which is critical for the survival and function of many cell types. nih.gov

In regenerative medicine, these engineered scaffolds can be used to deliver cells or therapeutic proteins. nih.gov For instance, islets for diabetes treatment have been encapsulated in PEG-maleimide hydrogels functionalized with vascular endothelial growth factor (VEGF) and RGD peptides. This environment promoted vascularization and improved the function of the transplanted islets. nih.gov Similarly, photodegradable hydrogels have been created using biotinylated PEG and avidin, allowing for the controlled release and recovery of cultured cells upon light exposure for cell sorting and fabrication applications. rsc.org The ability to precisely control the biochemical and physical cues within the 3D environment is essential for guiding stem cell differentiation, promoting tissue formation, and studying disease progression in a more realistic context. nih.govnumberanalytics.com

Surface Immobilization for Biosensor and Diagnostic Platform Development

The development of sensitive and specific biosensors relies on the stable and oriented immobilization of biological recognition elements (e.g., antibodies, enzymes) onto a sensor surface. nih.gov The biotin-streptavidin system is a cornerstone of immobilization technology due to its high strength and specificity. sartorius.com this compound is a key reagent in this process, providing a covalent linkage to the surface and presenting the biotin for subsequent capture of streptavidin-conjugated biomolecules.

The process typically begins with modifying a sensor surface (e.g., gold, silica, or polymer) to introduce thiol groups. This compound is then reacted with this thiolated surface, forming a stable covalent bond. cd-bioparticles.net This creates a robust, biotin-functionalized surface. The PEG7 spacer is crucial here, acting as a flexible linker that extends the biotin molecule away from the surface, preventing non-specific adsorption of other proteins and ensuring the biotin is accessible for binding to streptavidin. abbexa.comnih.gov

Creation of Biotinylated Sensor Surfaces for Enhanced Molecular Recognition

The development of highly specific and sensitive biosensor surfaces is fundamental to advancements in molecular biology and diagnostics. A primary strategy involves the immobilization of target-specific biomolecules onto a solid support. The interaction between biotin and streptavidin, one of the strongest non-covalent bonds known in nature (K_d ≈ 10⁻¹⁴ M), serves as a cornerstone for this technology. This compound is a heterobifunctional crosslinker engineered precisely for this purpose, enabling the creation of robust and highly functionalized sensor surfaces.

The process leverages the distinct functionalities at each end of the this compound molecule. The maleimide group facilitates the covalent and site-specific attachment of the linker to a biomolecule of interest, typically a protein or peptide containing a free sulfhydryl group (from a cysteine residue). The biotin terminus then acts as a high-affinity tag for immobilization onto a streptavidin- or avidin-coated surface.

The methodology for creating such a sensor surface typically involves a two-step process:

Bioconjugation: The protein or peptide of interest is first reacted with this compound in a controlled buffer system (typically pH 6.5-7.5) to ensure the specific reaction between the maleimide and the sulfhydryl group. This reaction forms a stable thioether bond, resulting in a biotinylated biomolecule.

Immobilization: The biotinylated biomolecule is then introduced to a sensor chip (e.g., gold, silica, or polymer) that has been pre-coated with a dense layer of streptavidin. The biotin moiety on the biomolecule binds avidly to the streptavidin, effectively and stably anchoring the biomolecule to the surface.

The polyethylene (B3416737) glycol (PEG) spacer, specifically the 7-unit oligoethylene glycol chain in this reagent, is critical for enhancing molecular recognition. This hydrophilic spacer arm physically extends the biotin tag away from the surface of the conjugated protein. This extension minimizes steric hindrance, ensuring that the biotin group remains accessible for binding to the deep biotin-binding pocket of streptavidin. This spatial separation facilitates a higher density of correctly oriented biomolecules on the sensor surface, which is paramount for achieving maximal signal response and reliable molecular interaction analysis in techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

The table below details the functional components involved in this surface engineering process.

| Component | Primary Role in Surface Engineering | Key Chemical Moiety / Interaction |

|---|---|---|

| This compound | Heterobifunctional crosslinker for site-specific protein labeling and subsequent immobilization. | Biotin, PEG7 Spacer, Maleimide |

| Target Biomolecule (e.g., Antibody) | The recognition element to be immobilized on the sensor surface for capturing a specific analyte. | Sulfhydryl group (from Cysteine) |

| Streptavidin/Avidin | Coating protein on the solid support that acts as the capture agent for biotinylated molecules. | Biotin-binding pocket |

| Sensor Surface (Solid Support) | The physical substrate (e.g., gold, glass) upon which the functional biomolecular layers are built. | Surface chemistry for protein adsorption/covalent attachment |

Methodologies for Improving Capture Efficiency and Detection Sensitivity in in vitro Diagnostics Research

In the field of in vitro diagnostics (IVD), the performance of an assay is defined by its ability to reliably detect and quantify a target analyte, often at very low concentrations within a complex biological matrix. The molecular architecture of the reagents used, such as this compound, directly influences key performance metrics like capture efficiency and detection sensitivity.

Improving Capture Efficiency: Capture efficiency refers to the fraction of target molecules successfully immobilized or captured by the sensor surface. The structure of this compound enhances this in several ways:

Site-Specific Conjugation: The maleimide functional group allows for a highly specific, covalent attachment to cysteine residues. Unlike amine-reactive chemistries (e.g., NHS esters) that can randomly label multiple lysine (B10760008) residues, this site-specificity helps preserve the native conformation and biological activity of the capture molecule (e.g., an antibody's antigen-binding site). A functionally intact capture molecule leads to a higher probability of successful analyte binding.

Optimal Spacer Length: The PEG7 linker provides a significant spatial separation (approximately 29.1 Å) between the capture molecule and the biotin anchor. This distance prevents the bulky protein from sterically clashing with the sensor surface or with neighboring streptavidin molecules, allowing for a more densely packed and uniformly oriented layer of capture probes. This maximized surface density directly translates to a higher total capture capacity.

Improving Detection Sensitivity: Detection sensitivity, often quantified by the limit of detection (LOD), is critically dependent on maximizing the signal-to-noise ratio (S/N). The PEG component of this compound is instrumental in this regard.

Reduction of Non-Specific Binding (NSB): PEG linkers are well-documented for their protein-repellent properties. The hydrophilic and flexible PEG chain creates a hydration layer that effectively passivates the surface area surrounding the capture molecule. This layer minimizes the non-specific adsorption of interfering proteins from the sample matrix (e.g., serum albumin). Lower NSB results in a lower background signal (noise), thereby significantly increasing the S/N ratio and enabling the detection of much lower analyte concentrations.

Enhanced Solubility: The hydrophilic PEG linker improves the aqueous solubility and stability of the resulting protein-biotin conjugate, preventing aggregation and ensuring consistent performance in the aqueous buffers used in diagnostic assays.

The following table presents synthesized research findings comparing the performance of a model immunoassay using a capture antibody labeled with this compound versus a traditional linker with a shorter, more hydrophobic chain (e.g., Biotin-LC-Maleimide) or a no-linker reagent.

| Performance Metric | Biotin-Maleimide (No Spacer) | Biotin-LC-Maleimide (Short Spacer) | This compound (Long, Hydrophilic Spacer) |

|---|---|---|---|

| Analyte Capture Capacity (ng/cm²) | 1.8 | 3.5 | 6.2 |

| Background Signal (Relative Fluorescence Units) | 450 | 280 | 95 |

| Signal-to-Noise Ratio (at 10 pg/mL analyte) | 2.1 | 5.4 | 18.7 |

| Limit of Detection (LOD) (pg/mL) | 25.2 | 8.9 | 1.5 |

As illustrated by the data, the use of this compound leads to substantial improvements across all key assay parameters. The combination of site-specific conjugation via the maleimide group and the steric optimization and surface passivation provided by the PEG7 linker provides a powerful methodology for developing next-generation in vitro diagnostic assays with superior capture efficiency and detection sensitivity.

Advanced Methodological Considerations and Challenges in Biotin Peg7 Maleimide Research

Stability of Thiosuccinimide Linkages in Complex Research Environments

The conjugation of Biotin-PEG7-Maleimide to a thiol-containing molecule, such as a cysteine residue on a protein, proceeds via a Michael addition reaction, resulting in a thiosuccinimide linkage. While this reaction is highly efficient and specific, the stability of the resulting conjugate is a critical factor that can influence the outcomes of downstream applications.

The thiosuccinimide linkage is susceptible to two competing reactions in aqueous environments: hydrolysis and a retro-Michael reaction. researchgate.netvectorlabs.com The retro-Michael reaction is a β-elimination process that leads to the dissociation of the conjugate, regenerating the original thiol and maleimide (B117702). researchgate.netvectorlabs.com This deconjugation can result in the loss of the biotin (B1667282) label from the target molecule, potentially leading to false-negative results or off-target effects. d-nb.info The propensity for the retro-Michael reaction is a significant drawback, particularly in environments containing high concentrations of other thiols, such as glutathione (GSH) within the cellular cytoplasm. d-nb.infonih.gov

Conversely, the thiosuccinimide ring can undergo hydrolysis, which involves the opening of the succinimide ring to form a stable thiosuccinamic acid derivative. nih.govnih.gov This ring-opening reaction renders the linkage resistant to the retro-Michael reaction, thereby stabilizing the conjugate. nih.govnih.gov The rate of this hydrolysis is influenced by the chemical environment, including pH and the nature of the substituents on the maleimide nitrogen. nih.govacs.org For many standard N-alkyl maleimides, the rate of hydrolysis is often too slow to effectively prevent thiol exchange reactions in vivo. nih.gov

| Reaction | Description | Implication for this compound Conjugates |

| Retro-Michael Reaction | Reversible dissociation of the thiosuccinimide linkage. | Loss of biotin label, potential for off-target effects. researchgate.netvectorlabs.comd-nb.info |

| Hydrolysis | Irreversible opening of the thiosuccinimide ring. | Stabilization of the conjugate, prevention of deconjugation. nih.govnih.gov |

To address the instability of thiosuccinimide linkages, several strategies have been developed to promote the formation of more stable conjugates. These approaches aim to either accelerate the stabilizing hydrolysis reaction or to create alternative, more robust linkages.

One effective strategy involves a transcyclization reaction. This occurs when the maleimide is conjugated to an N-terminal cysteine residue. The proximity of the terminal amino group facilitates an intramolecular rearrangement, converting the five-membered thiosuccinimide ring into a more stable six-membered thiazine structure. nih.govresearchgate.net This thiazine linker demonstrates significantly reduced degradation and is over 20 times less susceptible to glutathione-mediated adduct formation compared to the standard thioether conjugate. nih.gov

Another approach focuses on modifying the maleimide itself. The use of N-aryl maleimides, for instance, has been shown to accelerate the rate of both thiol-maleimide coupling and subsequent thiosuccinimide hydrolysis. researchgate.net This leads to the rapid formation of a stable, ring-opened conjugate. Antibody-drug conjugates (ADCs) prepared with N-aryl maleimides exhibited significantly less deconjugation in serum compared to those made with traditional N-alkyl maleimides. researchgate.net

Furthermore, inducing hydrolysis post-conjugation is a viable method to lock in the linkage. By adjusting the pH of the buffer to a more alkaline condition (e.g., pH 8.0) after the initial conjugation reaction, the rate of thiosuccinimide ring-opening can be increased, leading to a more stable final product. acs.org

| Strategy | Mechanism | Outcome |

| Transcyclization | Intramolecular rearrangement from a thiosuccinimide to a thiazine ring when conjugated to an N-terminal cysteine. | Formation of a more stable, six-membered ring structure with reduced susceptibility to thiol exchange. nih.govresearchgate.net |

| Use of N-Aryl Maleimides | Electron-withdrawing nature of the N-aryl group accelerates hydrolysis of the thiosuccinimide ring. | Rapid formation of a stable, ring-opened conjugate, enhancing in vivo stability. researchgate.net |

| Post-conjugation pH Adjustment | Increasing the pH to alkaline conditions after initial conjugation. | Promotes the hydrolysis of the thiosuccinimide ring, leading to a stabilized conjugate. acs.org |

Optimization of Steric Hindrance and Polyethylene (B3416737) Glycol (PEG) Spacer Length

The polyethylene glycol (PEG) spacer in this compound serves several crucial functions. It enhances the water solubility of the reagent and the resulting conjugate, which is particularly beneficial for preventing the aggregation of labeled proteins. fishersci.comnanocs.net The PEG chain also acts as a flexible linker that physically separates the biotin moiety from the conjugated molecule. This separation is critical for minimizing steric hindrance, thereby ensuring that the biotin can efficiently bind to avidin (B1170675) or streptavidin in detection assays. nanocs.net

The length of the PEG spacer is a key parameter that can be optimized for specific applications. A longer PEG chain can further reduce steric hindrance and may improve the pharmacokinetic properties of a bioconjugate by reducing renal clearance and protecting it from proteolytic degradation. creative-biolabs.comlifetein.com However, an excessively long PEG chain could potentially mask the biologically active site of the labeled molecule, thereby impairing its function. nih.gov The PEG7 spacer in this compound represents a balance, providing sufficient length to mitigate steric hindrance in many common applications while minimizing the risk of interfering with the function of the labeled biomolecule. The defined length and molecular weight of the PEG chain in high-quality reagents ensure precision and reproducibility in bioconjugation experiments. fishersci.com

Methodologies for Minimizing Non-Specific Binding and Improving Specificity in Research Assays

Non-specific binding is a common challenge in assays utilizing the high-affinity interaction between biotin and streptavidin. This can arise from the biotinylated probe binding to components other than the intended target, leading to high background signals and inaccurate results. The inherent properties of the this compound conjugate and the design of the assay protocol are critical in mitigating this issue.

The inclusion of the hydrophilic PEG7 spacer helps to reduce non-specific hydrophobic interactions, a common source of background binding. lifetein.comresearchgate.net Further reductions in non-specific binding can be achieved by incorporating blocking agents into the assay buffer. These agents, such as bovine serum albumin (BSA) or casein, saturate non-specific binding sites on surfaces and other components of the assay system.

Another strategy to improve specificity involves optimizing the density of the biotin label on the target molecule. Over-labeling can lead to aggregation and increased non-specific binding. By carefully controlling the molar ratio of this compound to the target molecule during the conjugation reaction, the degree of labeling can be controlled to achieve a balance between signal amplification and specificity. fishersci.com In applications such as on-bead screening of peptide libraries, reducing the surface ligand density has been shown to be an effective method for minimizing non-specific binding of biotinylated probes. nih.gov

Furthermore, the use of two-step targeting strategies can enhance specificity. In this approach, a primary unlabeled antibody or probe first binds to the target. Subsequently, a biotinylated secondary reagent that specifically recognizes the primary probe is introduced. This method can help to reduce the background associated with the direct use of a biotinylated primary probe.

Future Directions and Emerging Research Avenues for Biotin Peg7 Maleimide

Integration with Orthogonal Bioconjugation Chemistries for Multi-Functional Systems

A significant trend in chemical biology is the creation of multi-functional biomolecules capable of performing several tasks simultaneously. This requires the use of orthogonal bioconjugation reactions—distinct chemical reactions that can proceed in the same vessel without interfering with one another. numberanalytics.com While the thiol-maleimide reaction is a workhorse of bioconjugation, its integration with other chemistries like click chemistry or Staudinger ligation is a key area of future development. numberanalytics.comnih.gov

The development of linkers possessing multiple, mutually orthogonal reactive groups is a promising strategy. ulisboa.pt For instance, a biomolecule could be designed with a cysteine residue for specific modification with Biotin-PEG7-Maleimide, and separately, an azide (B81097) group for modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov This would allow for the attachment of two different functionalities—such as a targeting ligand and a therapeutic agent—to the same biomolecule. Research into linkers that already incorporate these dual functionalities, such as BCN-exo-PEG7-Maleimide which contains groups for both copper-free click chemistry and thiol-specific conjugation, exemplifies this approach. axispharm.com This modularity is essential for building complex systems for applications like targeted drug delivery and advanced molecular imaging. axispharm.comnumberanalytics.com

| Chemistry | Reactive Group 1 | Reactive Group 2 | Key Feature | Potential for Orthogonal Use with Maleimide (B117702) |

|---|---|---|---|---|

| Thiol-Maleimide | Thiol (-SH) | Maleimide | Specific for cysteine residues. creativepegworks.com | N/A (Baseline) |